REACTION_CXSMILES
|
[OH-].[Na+].[N+](C1C=CC(C([O:12][C@@H:13]2[CH2:17][C@@H:16]([CH2:18][CH3:19])[C@@H:15]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:14]2)=O)=CC=1)([O-])=O>C(O)C.C([C@@H]1C[C@@H](O)C[C@@H]1C(OCC)=O)C>[CH2:18]([CH:16]1[CH2:17][CH:13]([OH:12])[CH2:14][CH:15]1[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH3:19] |f:0.1|
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Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
|
Quantity
|
16.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O[C@H]2C[C@@H]([C@@H](C2)CC)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
(1S,2R,4R)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
|
Quantity
|
5.49 g
|
Type
|
solvent
|
Smiles
|
C(C)[C@H]1[C@H](C[C@@H](C1)O)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until all solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added through an additional funnel
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
while washing with DCM (100 mL)
|
Type
|
ADDITION
|
Details
|
Saturated aqueous NaHCO3 (800 mL) was added to the filtrate and mixture
|
Type
|
STIRRING
|
Details
|
was stirred for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
while washing with DCM (500 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with saturated aqueous NaHCO3 (2×200 mL) and brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0-60% EtOAc in DCM
|
Type
|
CUSTOM
|
Details
|
to give a scalemic mixture
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(CC(C1)O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |